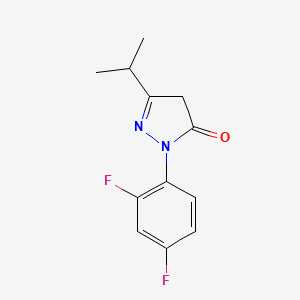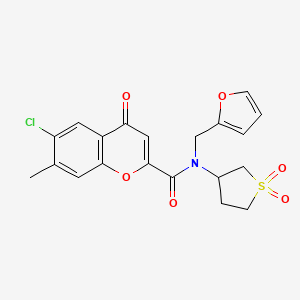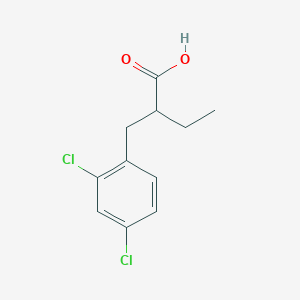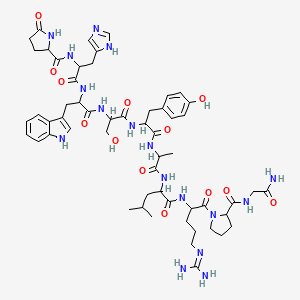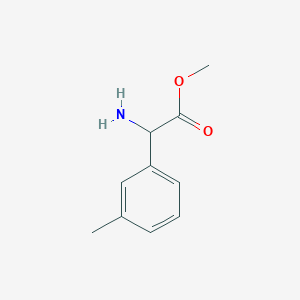
2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate is an organic compound with the molecular formula C15H14Cl2O3S It is a derivative of benzenesulfonate, featuring two chlorine atoms and three methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of 2,6-dichlorophenol with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would yield carboxylic acids.
Aplicaciones Científicas De Investigación
2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzenesulfonate: Similar structure but lacks the chlorine atoms.
2,6-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate: Similar but with different positions of methyl groups.
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: Contains a similar dichlorophenyl group but with different functional groups.
Uniqueness
2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate is unique due to the specific arrangement of chlorine and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C15H14Cl2O3S |
|---|---|
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
(2,6-dichlorophenyl) 2,3,4-trimethylbenzenesulfonate |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-7-8-14(11(3)10(9)2)21(18,19)20-15-12(16)5-4-6-13(15)17/h4-8H,1-3H3 |
Clave InChI |
HZXWQQLRBJHIML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


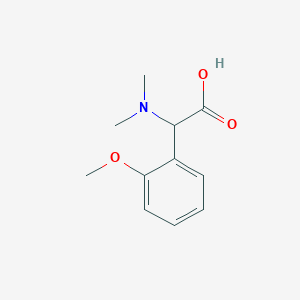

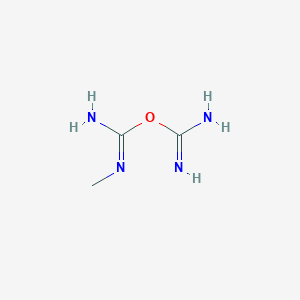
![[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12116811.png)


![Ethanimidoyl chloride, N-[(methylsulfonyl)oxy]-, (1Z)-](/img/structure/B12116821.png)

amine](/img/structure/B12116846.png)
